molecular formula C18H11N3O2 B097775 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one CAS No. 17306-34-2

5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one

Cat. No.: B097775
CAS No.: 17306-34-2
M. Wt: 301.3 g/mol
InChI Key: BKMFKTWEULWQIS-UHFFFAOYSA-N
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Description

5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two quinoline rings connected through an imino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one typically involves the condensation of 8-hydroxyquinoline with an appropriate quinoline derivative under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the imino linkage between the two quinoline rings. The reaction is usually carried out at elevated temperatures to ensure complete condensation and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium methoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated quinoline derivatives or other substituted quinoline compounds.

Scientific Research Applications

5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to metal ions, forming stable complexes that can interfere with biological processes.

    Pathways Involved: The compound can inhibit enzymatic activities by chelating essential metal cofactors, leading to the disruption of metabolic pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler analog with similar metal-chelating properties.

    Quinoline: The parent compound with a single quinoline ring.

    Quinolin-8-ol: Another derivative with a hydroxy group at the 8-position.

Properties

CAS No.

17306-34-2

Molecular Formula

C18H11N3O2

Molecular Weight

301.3 g/mol

IUPAC Name

5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one

InChI

InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H

InChI Key

BKMFKTWEULWQIS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4

Origin of Product

United States

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